molecular formula C5H8ClN B13217018 5-Chloro-1,2,3,6-tetrahydropyridine

5-Chloro-1,2,3,6-tetrahydropyridine

Cat. No.: B13217018
M. Wt: 117.58 g/mol
InChI Key: GTNHQGFBXXRXPN-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound that contains a chlorine atom attached to the tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-1,2,3,6-tetrahydropyridine can be synthesized through several methods. One common approach involves the partial reduction of pyridinium salts. For example, N-methylpyridinium can be treated with borohydride reagents to yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the reaction of trans-3-chloro-1,3-alkadien-5-ones with ethyl aminocrotonate to produce 3-carbethoxy-2-methyl-6-(oxo-alkylidene)-1,4,5,6-tetrahydropyridines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include borohydride reagents for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can be further utilized in the synthesis of more complex organic molecules.

Scientific Research Applications

5-Chloro-1,2,3,6-tetrahydropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H8ClN

Molecular Weight

117.58 g/mol

IUPAC Name

5-chloro-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C5H8ClN/c6-5-2-1-3-7-4-5/h2,7H,1,3-4H2

InChI Key

GTNHQGFBXXRXPN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(=C1)Cl

Origin of Product

United States

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